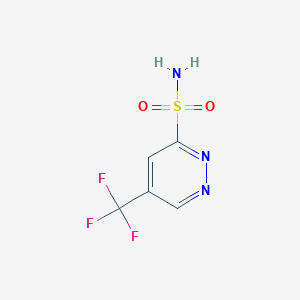
5-(Trifluoromethyl)pyridazine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethyl)pyridazine-3-sulfonamide: is an organic compound with the molecular formula C₅H₄F₃N₃O₂S. It is a derivative of pyridazine, characterized by the presence of a trifluoromethyl group at the 5-position and a sulfonamide group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyridazine-3-sulfonamide typically involves the introduction of the trifluoromethyl group and the sulfonamide group onto the pyridazine ring. One common method involves the reaction of 5-(trifluoromethyl)pyridazine with sulfonamide reagents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
化学反应分析
Types of Reactions: 5-(Trifluoromethyl)pyridazine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The trifluoromethyl and sulfonamide groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .
科学研究应用
Chemistry: In chemistry, 5-(Trifluoromethyl)pyridazine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: Its sulfonamide group can interact with biological targets, making it useful in drug discovery .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its trifluoromethyl group imparts unique chemical and physical properties to the materials .
作用机制
The mechanism of action of 5-(Trifluoromethyl)pyridazine-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by binding to their active sites.
Receptors: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
相似化合物的比较
5-(Trifluoromethyl)pyridazine: Lacks the sulfonamide group, making it less versatile in biological applications.
3-Sulfonamide-pyridazine: Does not have the trifluoromethyl group, which may reduce its chemical stability and binding affinity.
Uniqueness: 5-(Trifluoromethyl)pyridazine-3-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
5-(trifluoromethyl)pyridazine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2S/c6-5(7,8)3-1-4(11-10-2-3)14(9,12)13/h1-2H,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRDLTWGXVVXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1S(=O)(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
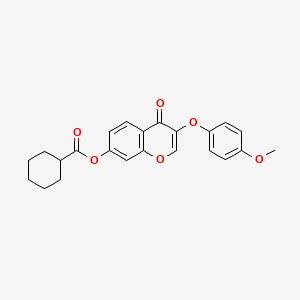
![4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2544916.png)
![7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2544917.png)
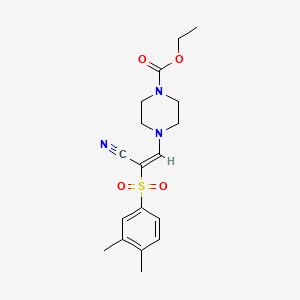
![N-[2-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2544920.png)
![3-(4-Fluorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2544923.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2544925.png)
![2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B2544927.png)
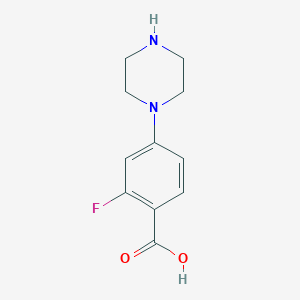
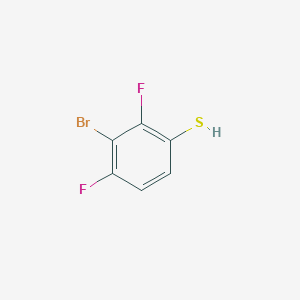
![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2544933.png)
![4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2544934.png)
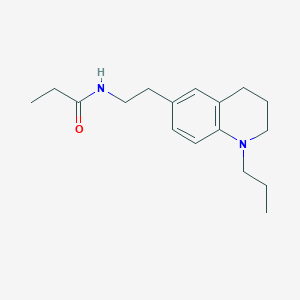
![(E)-5-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2544938.png)
